molecular formula C9H9BrO3 B7940254 3-Bromo-2-(methoxymethoxy)benzaldehyde

3-Bromo-2-(methoxymethoxy)benzaldehyde

Cat. No.: B7940254
M. Wt: 245.07 g/mol
InChI Key: HJYHLYNCSKHIIP-UHFFFAOYSA-N
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Description

3-Bromo-2-(methoxymethoxy)benzaldehyde is a brominated benzaldehyde derivative featuring a methoxymethoxy (MOM) group at the 2-position and a bromine atom at the 3-position of the aromatic ring. The MOM group (OCH2OCH3) serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures. This compound is pivotal in organic synthesis, particularly in cross-coupling reactions and the preparation of bioactive molecules.

Properties

IUPAC Name

3-bromo-2-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYHLYNCSKHIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(methoxymethoxy)benzaldehyde typically involves the bromination of 2-(methoxymethoxy)benzaldehyde. The reaction is carried out by dissolving 2-(methoxymethoxy)benzaldehyde in a suitable solvent, such as dichloromethane or chloroform. Bromine or a brominating agent like N-bromosuccinimide is then added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(methoxymethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methoxymethoxy)benzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the aldehyde group is transformed into a carboxylic acid or alcohol, respectively. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The electronic and steric effects of substituents significantly influence the reactivity and applications of brominated benzaldehydes. Key comparisons include:

3-Bromo-2-hydroxybenzaldehyde
  • Structure : Br (3), OH (2).
  • Properties: The hydroxyl group participates in intramolecular hydrogen bonding with the aldehyde (O···O distance: 2.636 Å; angle: 154°), stabilizing the planar conformation . This interaction reduces solubility in non-polar solvents compared to MOM-protected analogues.
  • Applications : Widely used in Schiff base formation for metal coordination complexes (e.g., titanium, zinc) .
3-Bromo-5-chloro-2-methoxybenzaldehyde
  • Structure : Br (3), Cl (5), OMe (2).
  • Properties : The methoxy group (OMe) provides moderate electron-donating effects, while chlorine increases molecular weight (249.49 g/mol) and lipophilicity .
  • Applications: Potential use in antiviral and anticancer agent synthesis due to halogen diversity.
4,6-Dibromo-2-(methoxymethoxy)benzaldehyde
  • Structure : Br (4,6), MOM (2).
  • Applications : Intermediate in synthesizing asymmetric polyhalogenated compounds for pharmaceutical research.
3-Bromo-5-(methoxymethoxy)benzaldehyde
  • Structure : Br (3), MOM (5).
  • Properties : The MOM group at the 5-position alters electronic distribution compared to the 2-position isomer, affecting reactivity in nucleophilic additions .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
3-Bromo-2-(methoxymethoxy)benzaldehyde C9H9BrO3 245.07 Not reported Moderate in polar aprotic solvents .
3-Bromo-2-hydroxybenzaldehyde C7H5BrO2 201.02 125–128 (crystal) Soluble in alcohols, DMF .
3-Bromo-5-chloro-2-methoxybenzaldehyde C8H6BrClO2 249.49 Not reported High in chlorinated solvents .
4,6-Dibromo-2-(methoxymethoxy)benzaldehyde C9H8Br2O3 340.97 Not reported Low in water; soluble in THF .

Biological Activity

3-Bromo-2-(methoxymethoxy)benzaldehyde is a compound of interest due to its potential biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10_{10}H11_{11}BrO3_{3}
  • Molecular Weight: 273.1 g/mol

Cytotoxic Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, an investigation into its effects on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.

Cell LineIC50 (µM)Reference
MCF-715
A54920
HeLa25

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammation and microbial growth.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. The study highlighted how modifications to the molecular structure can enhance biological activity, particularly in terms of cytotoxicity against specific cancer cell lines.

Study Overview

  • Objective: To synthesize derivatives and evaluate their biological activities.
  • Methodology: MTT assays for cytotoxicity, disk diffusion method for antimicrobial activity.
  • Results: Some derivatives displayed improved efficacy compared to the parent compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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